molecular formula C16H17N7O3S B2709854 N,N,4-trimethyl-2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)thiazole-5-carboxamide CAS No. 1351605-45-2

N,N,4-trimethyl-2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)thiazole-5-carboxamide

Cat. No.: B2709854
CAS No.: 1351605-45-2
M. Wt: 387.42
InChI Key: XJMUHWJJPILHKK-UHFFFAOYSA-N
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Description

N,N,4-trimethyl-2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H17N7O3S and its molecular weight is 387.42. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antiviral Activity

Research has shown the potential of compounds similar in structure to N,N,4-trimethyl-2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)thiazole-5-carboxamide in exhibiting antimicrobial and antiviral activities. For instance, derivatives of pyrazole, such as those explored in the synthesis of new heterocycles, have been evaluated for their antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008). These studies underscore the significance of such compounds in designing new antibacterial agents.

Inhibitory Effects on Photosynthetic Electron Transport

Compounds with pyrazole derivatives have been investigated for their ability to inhibit photosynthetic electron transport, showcasing their potential as herbicides or in studies related to plant biology (Vicentini, Guccione, Giurato, Ciaccio, Mares, & Forlani, 2005). This research highlights the versatility of such compounds in affecting photosynthetic processes, providing a pathway for the development of new agricultural chemicals.

Antioxidant Activities

The synthesis and antioxidant studies of novel N-substituted benzyl/phenyl derivatives based on similar structural frameworks have revealed moderate to significant radical scavenging activity, suggesting their potential as antioxidants (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012). Such findings contribute to the development of compounds that could mitigate oxidative stress in biological systems.

Synthesis of Novel Heterocyclic Compounds

The utility of compounds structurally related to this compound in synthesizing a wide range of novel heterocyclic compounds has been extensively studied. These synthetic endeavors are crucial for discovering new materials with potential applications in pharmaceuticals, materials science, and chemical biology (Fadda, Mukhtar, & Refat, 2012). The research demonstrates the compound's role as a versatile precursor in the synthesis of heterocycles, which are pivotal in the development of drugs and other bioactive molecules.

Properties

IUPAC Name

N,N,4-trimethyl-2-[[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetyl]amino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O3S/c1-10-14(15(26)21(2)3)27-16(18-10)19-12(24)9-23-13(25)6-5-11(20-23)22-8-4-7-17-22/h4-8H,9H2,1-3H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMUHWJJPILHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)N3C=CC=N3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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